

Spectroscopic data of 1-Dodecanesulfonyl chloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Dodecanesulfonyl chloride*

Cat. No.: *B160556*

[Get Quote](#)

Spectroscopic Data of 1-Dodecanesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-dodecanesulfonyl chloride** (CAS No. 13450-79-0), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

1-Dodecanesulfonyl chloride is a long-chain aliphatic sulfonyl chloride. Its molecular formula is $C_{12}H_{25}ClO_2S$, and it has a molecular weight of 268.84 g/mol. The spectroscopic data presented herein provides critical information for the structural elucidation and quality control of this compound. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-dodecanesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **1-Dodecanesulfonyl Chloride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.55	Triplet	2H	-CH ₂ -SO ₂ Cl
~1.85	Multiplet	2H	-CH ₂ -CH ₂ -SO ₂ Cl
~1.25-1.40	Multiplet	18H	-(CH ₂) ₉ -
~0.88	Triplet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data for **1-Dodecanesulfonyl Chloride**

Chemical Shift (ppm)	Assignment
~63.0	-CH ₂ -SO ₂ Cl
~31.9	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.5	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.0	-(CH ₂) _n -
~28.5	-(CH ₂) _n -
~24.8	-CH ₂ -CH ₂ -SO ₂ Cl
~22.7	-(CH ₂) _n -
~14.1	-CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **1-Dodecanesulfonyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2854	Strong	C-H stretch (alkane)
1467	Medium	C-H bend (alkane)
1377	Strong	S=O stretch (asymmetric)
1167	Strong	S=O stretch (symmetric)
585	Strong	S-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Dodecanesulfonyl Chloride** (Electron Ionization)

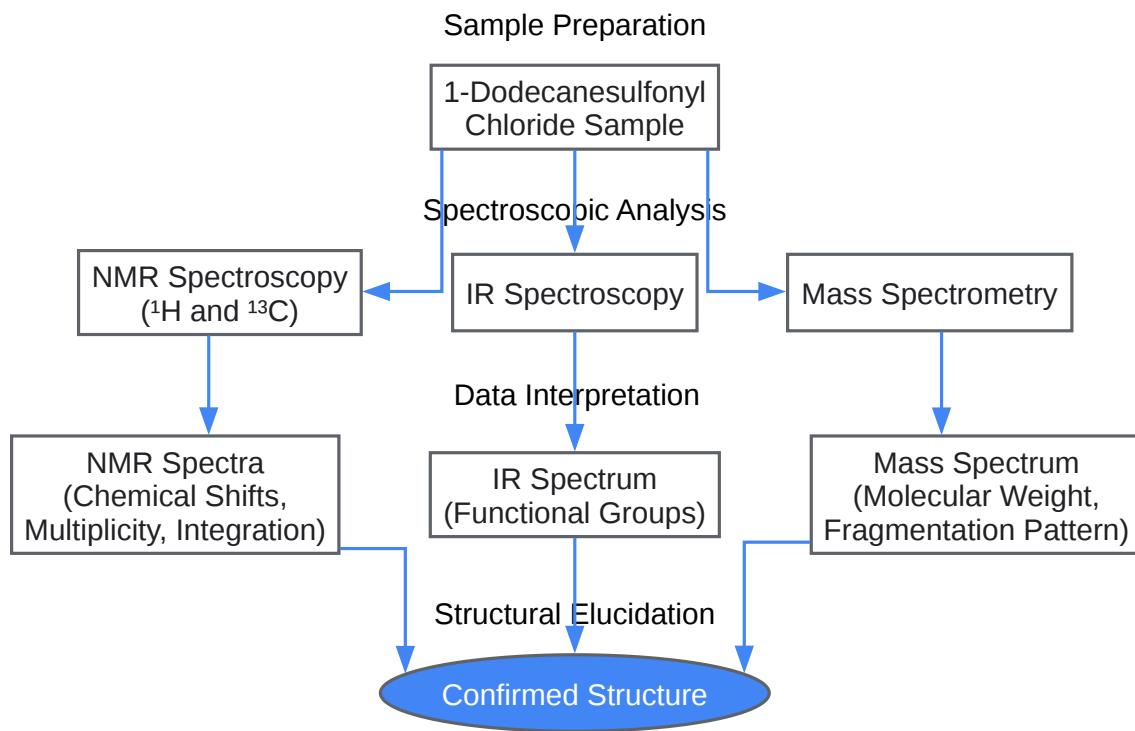
m/z	Relative Intensity	Assignment
268/270	Low	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
169	Moderate	[M - SO ₂ Cl] ⁺
99/101	Moderate	[SO ₂ Cl] ⁺ (with ³⁵ Cl/ ³⁷ Cl isotopes)
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

NMR Spectroscopy

A sample of **1-dodecanesulfonyl chloride** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-dodecanesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-dodecanesulfonyl chloride**.

- To cite this document: BenchChem. [Spectroscopic data of 1-Dodecanesulfonyl chloride (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160556#spectroscopic-data-of-1-dodecanesulfonyl-chloride-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com